molecular formula C24H19F3N4O5 B2922857 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1359430-11-7

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2922857
CAS No.: 1359430-11-7
M. Wt: 500.434
InChI Key: BZTPRDMOJRKFTK-UHFFFAOYSA-N
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Description

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine core, and an acetamide group substituted with a 2-(trifluoromethyl)phenyl moiety. Key structural attributes include:

  • Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity .
  • Trifluoromethylphenyl group: Enhances lipophilicity and bioavailability via fluorine’s electron-withdrawing effects .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O5/c1-34-18-10-9-14(12-19(18)35-2)21-29-22(36-30-21)15-6-5-11-31(23(15)33)13-20(32)28-17-8-4-3-7-16(17)24(25,26)27/h3-12H,13H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTPRDMOJRKFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide intermediate. The pyridine ring is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the acylation of the pyridine nitrogen with a trifluoromethyl phenyl acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazole vs. Oxadiazole Analogs

The compound N-{2-[4-cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide () replaces the oxadiazole with a 1,2,4-triazole ring. Key differences:

  • Triazole : Improved π-π stacking but reduced metabolic stability compared to oxadiazole.
  • Substituents: Dichlorophenoxy () vs. trifluoromethylphenyl (target). The latter’s CF₃ group increases lipophilicity (ClogP ≈ 3.5 vs. 4.2) .
Pyrazolo-Pyrimidine and Chromenone Derivatives

Example 83 () incorporates a pyrazolo[3,4-d]pyrimidine and chromen-4-one system. Differences include:

  • Bioactivity: Chromenone derivatives exhibit kinase inhibition (e.g., PI3K), while dihydropyridinones may target proteases .
  • Physical Properties : Higher melting point (302–304°C) due to extended aromaticity compared to the target compound’s predicted MP (~250°C) .

Substituent Effects on Pharmacokinetics

Trifluoromethyl vs. Dichloro/Methoxy Groups
  • Trifluoromethyl (target) : Enhances blood-brain barrier penetration but may increase CYP450 inhibition risk.
  • Dichlorophenoxy (): Increases halogen bonding but reduces solubility (logS ≈ -5.2 vs. -4.1 for CF₃) .
  • Dimethoxyphenyl (target) : Improves solubility via methoxy’s polar contribution, contrasting with dichloro’s hydrophobicity .
Stereochemical Variations

Compounds in (e.g., entries f, g, h) highlight stereochemistry’s role:

  • Hydroxy/Acetamido groups: Influence solubility (e.g., 2,6-dimethylphenoxy in vs. trifluoromethyl in target).
  • Stereocenters : Compounds with (2S,3S,5S) configurations () show enhanced target binding vs. racemic mixtures .
Anti-Exudative Activity

Acetamides with triazole-furan systems () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg vs. 10 mg/kg dose):

  • Target compound : Likely superior due to oxadiazole’s stability and CF₃’s bioavailability, though untested .
Anticancer Potential

Thieno-pyrimidinyl acetamides () with ethyl/pyridinyl groups show moderate cytotoxicity (IC₅₀ ~10 µM). The target’s dihydropyridinone-oxadiazole system may improve selectivity for kinases (e.g., CDK2) .

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